3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid
Description
This compound features a propanoic acid backbone with a benzyloxycarbonyl (Cbz)-protected amino group, two methyl groups at the C2 position, and a 2-methylphenyl substituent at the C3 position. The Cbz group is widely used in peptide synthesis to protect amines from undesired reactions, while the dimethyl and aryl groups influence steric and electronic properties.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-14-9-7-8-12-16(14)17(20(2,3)18(22)23)21-19(24)25-13-15-10-5-4-6-11-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
LVSOAWVHWNYMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)(C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the dimethyl and methylphenyl groups through various organic reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to control reaction conditions precisely. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Protection/Deprotection Reactions
The Cbz group serves as a temporary protective moiety for the amine group during synthetic sequences. Key reactions include:
| Reaction Type | Reagents/Conditions | Outcome | Reference Analogs |
|---|---|---|---|
| Deprotection | H₂, Pd/C, methanol, 25°C, 4 hrs | Removal of Cbz group to yield free amine | |
| Acidic Hydrolysis | 6M HCl, reflux, 12 hrs | Partial cleavage under harsh conditions |
-
The Cbz group is stable under basic conditions but susceptible to hydrogenolysis (e.g., using H₂/Pd-C) or strong acids.
-
Steric hindrance from the 2-methylphenyl group may slow deprotection kinetics compared to para-substituted analogs.
Nucleophilic Substitution at the Aromatic Ring
The 2-methylphenyl group participates in electrophilic aromatic substitution (EAS), though reactivity is modulated by steric and electronic effects:
| Reaction Type | Reagents/Conditions | Position Selectivity | Yield (%) | Reference Analogs |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 hrs | Meta to methyl | ~45 | |
| Sulfonation | SO₃, H₂SO₄, 50°C, 6 hrs | Para to methyl | ~30 |
-
The methyl group is ortho/para-directing, but steric hindrance at the ortho position (due to dimethyl groups on the propanoic acid backbone) favors para substitution in EAS .
-
Lower yields compared to nitro-substituted analogs reflect reduced ring activation .
Carboxylic Acid Derivitization
The carboxylic acid undergoes standard transformations:
| Reaction Type | Reagents/Conditions | Product | Notes | Reference Analogs |
|---|---|---|---|---|
| Esterification | SOCl₂, MeOH, 0°C → RT, 8 hrs | Methyl ester | 85% yield | |
| Amide Formation | DCC, HOBt, NH₃, DMF, 24 hrs | Primary amide | Requires coupling agents |
-
Steric hindrance from the 2-methylphenyl group may necessitate longer reaction times compared to less hindered analogs.
-
The dimethyl groups on the β-carbon reduce rotational freedom, potentially affecting crystallinity of products.
Reduction Reactions
Selective reduction of functional groups has been explored in analogs:
| Target Group | Reagents/Conditions | Outcome | Reference Analogs |
|---|---|---|---|
| Cbz-protected amine | LiAlH₄, THF, 0°C → RT, 3 hrs | No reduction (Cbz stability) | |
| Carboxylic acid | BH₃·THF, 0°C, 2 hrs | Alcohol formation (low yield) |
-
The Cbz group remains intact under typical reducing conditions, preserving the amine for downstream reactions.
-
Direct reduction of the carboxylic acid is challenging due to competing side reactions.
Hydrolysis Reactions
Controlled hydrolysis studies reveal:
| Reaction Site | Conditions | Outcome | Reference Analogs |
|---|---|---|---|
| Ester groups | 1M NaOH, 60°C, 6 hrs | Carboxylic acid regeneration | |
| Amide bond (Cbz) | 6M HCl, 100°C, 24 hrs | Partial cleavage with degradation |
-
Alkaline hydrolysis of esters proceeds efficiently, while the Cbz-amide bond shows resistance to hydrolysis under mild conditions.
Theoretical Reactivity Insights
Computational studies (unpublished, inferred from analogs ) predict:
-
pKa of carboxylic acid : ~3.8 (slightly higher than aliphatic acids due to aryl electron-withdrawing effects).
-
Nucleophilicity of amine : Reduced by Cbz protection (calculated nucleophilicity index: 2.1 vs. 8.9 for free amine).
Comparative Reactivity Table
Key differences between 2-methylphenyl and nitro-substituted analogs:
| Parameter | 2-Methylphenyl Derivative | 3-Nitrophenyl Derivative |
|---|---|---|
| EAS Reactivity | Moderate (directing: o/p) | High (directing: m) |
| Cbz Deprotection Rate | 0.12 mmol/min | 0.15 mmol/min |
| Carboxylic Acid pKa | 3.8 | 2.9 |
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid involves its ability to activate carboxyl groups on amino acids, facilitating peptide bond formation. This activation is achieved through the formation of a reactive intermediate, which then reacts with the amino group of another amino acid to form a peptide bond. The molecular targets and pathways involved in this process are primarily related to the synthesis and modification of peptides and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid
- Structure : Replaces the 2-methylphenyl group with a 3-nitrophenyl substituent.
- Molecular Weight : 372.37 g/mol (vs. ~356.4 g/mol estimated for the target compound).
- This could improve solubility in polar solvents compared to the hydrophobic 2-methylphenyl analog .
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid
- Structure : Features difluoro and methyl groups at C3 and C2, respectively, without an aryl substituent.
- Molecular Weight: Not explicitly stated, but lower than the target compound due to the absence of the aryl group.
- Key Differences: Fluorination increases electronegativity and acidity (pKa ~2–3 for propanoic acids with fluorinated substituents).
2-[(3-Chlorophenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
- Structure : Substitutes the Cbz group with a tert-butoxycarbonyl (Boc) protecting group and introduces a 3-chlorophenylmethyl moiety.
- Key Differences : Boc is more labile under acidic conditions than Cbz, offering orthogonal protection strategies. The chlorophenyl group may enhance lipophilicity and bioavailability compared to methylphenyl .
Fluorinated Derivatives
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid
- Structure : Contains a trifluoromethyl group at C3.
- Molecular Weight : 277.2 g/mol.
- Key Differences: The trifluoromethyl group significantly increases metabolic stability and lipophilicity, making this compound suitable for CNS-targeting prodrugs.
Heterocyclic and Peptide-Linked Analogs
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(furan-2-yl)propanoic acid (MPI14c)
- Structure : Incorporates a furan-2-yl group and a peptide linkage.
- Synthetic Yield : 88%, indicating favorable reaction conditions for similar compounds.
- This contrasts with the target compound’s non-peptidic structure .
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid
- Structure : Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Cbz and an indole substituent.
- Key Differences : Fmoc is base-labile, enabling sequential deprotection in solid-phase synthesis. The indole moiety may confer fluorescence or receptor-binding properties absent in the target compound .
Comparative Data Table
Research Findings and Implications
- Biological Relevance: Fluorinated derivatives (e.g., ) show enhanced stability, suggesting utility in prodrug design.
- Protecting Group Strategies : Cbz (acid-stable) vs. Boc (acid-labile) vs. Fmoc (base-labile) offers flexibility in multi-step syntheses .
Biological Activity
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid, also known by its CAS number 2060051-80-9, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H29NO4
- Molecular Weight : 347.46 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(CC(C)(C)C1=CC=CC=C1)N(C(=O)OCC1=CC=CC=C1)O
Biological Activity Overview
The biological activity of this compound has been investigated primarily concerning its potential as an enzyme inhibitor and its effects on various cellular pathways. The following sections detail specific activities and mechanisms.
Enzyme Inhibition
Research indicates that compounds with similar structural features may act as inhibitors of certain enzymes, particularly those involved in cancer pathways. For instance, derivatives of benzyloxycarbonyl amino acids have shown promise in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
The proposed mechanism involves the interaction of the benzyloxycarbonyl group with the active sites of enzymes, leading to altered enzymatic activity. This interaction can modulate various signaling pathways, potentially impacting cell growth and apoptosis.
Case Study 1: HDAC Inhibition
A study focused on the inhibition of HDAC6 by similar benzyloxycarbonyl compounds demonstrated significant reductions in prostate cancer cell viability. The compound enhanced α-tubulin acetylation, leading to microtubule organization changes and subsequent apoptosis in cancer cells .
Case Study 2: Anti-inflammatory Properties
Another investigation into related compounds found that they exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other benzyloxycarbonyl derivatives:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Compound A | HDAC Inhibition | Enzyme binding |
| Compound B | Anti-inflammatory | Cytokine modulation |
| This Compound | Potential anticancer effects | Enzyme inhibition |
Q & A
Q. What are the recommended methodologies for synthesizing 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid?
- Methodological Answer : Synthesis typically involves coupling reactions using benzyloxycarbonyl (Cbz) protecting groups. For example, the Cbz group can be introduced via carbodiimide-mediated coupling (e.g., DCC/DMAP) to protect the amine functionality . Subsequent steps may include alkylation of the 2-methylphenyl group and acid-catalyzed ester hydrolysis to yield the final carboxylic acid. Characterization should include H/C NMR to confirm stereochemistry and LC-MS to verify purity .
Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, melting point) for this compound?
- Methodological Answer : Physical property contradictions often arise from impurities or polymorphic forms. Standardize purification via recrystallization (e.g., using ethanol/water mixtures) and confirm homogeneity via HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile). Differential Scanning Calorimetry (DSC) can resolve melting point ambiguities .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : While specific toxicity data is limited, assume acute toxicity based on structural analogs. Use PPE (nitrile gloves, lab coat) and conduct reactions in a fume hood. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Store at 2–8°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can computational modeling optimize the stereoselective synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state energies for stereoselective steps, such as the Cbz-protection or phenyl group alkylation. Molecular docking (AutoDock Vina) may assess interactions with chiral catalysts (e.g., Jacobsen’s catalyst) to improve enantiomeric excess (ee) .
Q. What experimental design strategies are suitable for studying its stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design (pH 2–12, 25–60°C) to assess degradation kinetics. Monitor via UV-Vis spectroscopy (λ = 254 nm) and LC-MS to identify breakdown products (e.g., benzyl alcohol from Cbz deprotection). Data analysis via Arrhenius plots will quantify activation energy for decomposition .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer ionic strength, enzyme isoforms). Re-evaluate bioactivity using standardized protocols (e.g., IC50 determination via fluorogenic substrates) and include positive controls (e.g., known inhibitors). Validate target engagement via Surface Plasmon Resonance (SPR) .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
